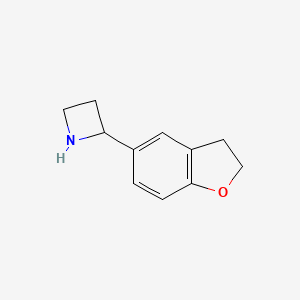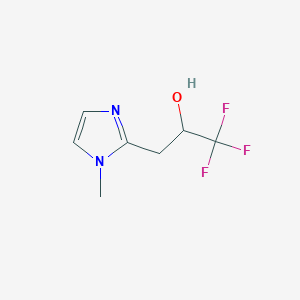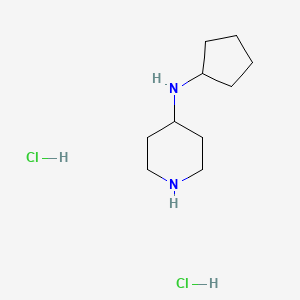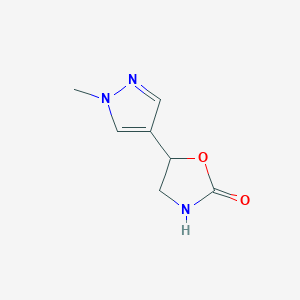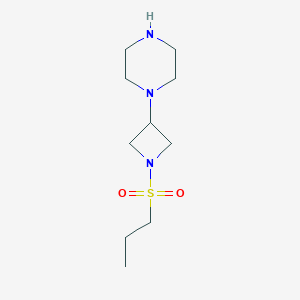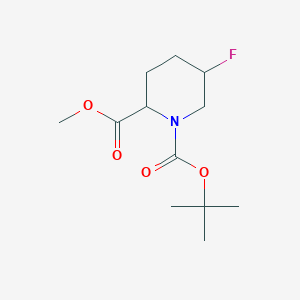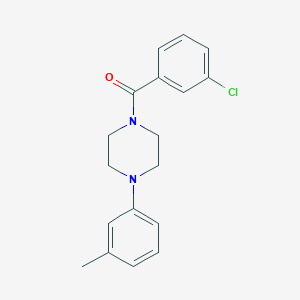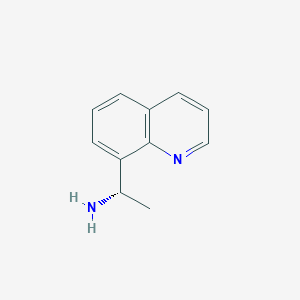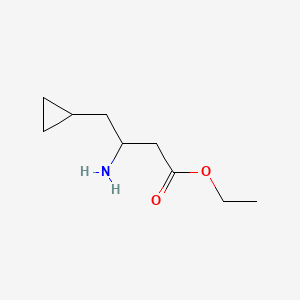amine](/img/structure/B13527326.png)
[2-(5-Chloropyridin-2-yl)ethyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloropyridin-2-yl)ethylamine: is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 5-position and an ethylamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloropyridin-2-yl)ethylamine typically involves the reaction of 5-chloro-2-bromopyridine with ethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of 2-(5-Chloropyridin-2-yl)ethylamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(5-Chloropyridin-2-yl)ethylamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products:
Oxidation: N-oxides, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 2-(5-Chloropyridin-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: Its structural features make it a suitable candidate for the design of molecules that can interact with specific biological targets .
Medicine: In medicinal chemistry, 2-(5-Chloropyridin-2-yl)ethylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders .
Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it a valuable component in the formulation of advanced materials .
Wirkmechanismus
The mechanism of action of 2-(5-Chloropyridin-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological target involved .
Vergleich Mit ähnlichen Verbindungen
2-(5-Chloropyridin-2-yl)ethanamine: Similar structure but lacks the methyl group on the amine.
Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochloride: Contains an ester and oxo group, making it more complex.
5-Chloro-3-pyridineboronic acid: Contains a boronic acid group instead of an ethylamine group.
Uniqueness: Its combination of a pyridine ring, chlorine atom, and ethylamine group makes it a versatile compound for various chemical and biological studies .
Eigenschaften
Molekularformel |
C8H11ClN2 |
|---|---|
Molekulargewicht |
170.64 g/mol |
IUPAC-Name |
2-(5-chloropyridin-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-10-5-4-8-3-2-7(9)6-11-8/h2-3,6,10H,4-5H2,1H3 |
InChI-Schlüssel |
XLRNFBWBTRRPOA-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=NC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




